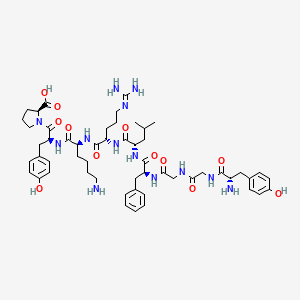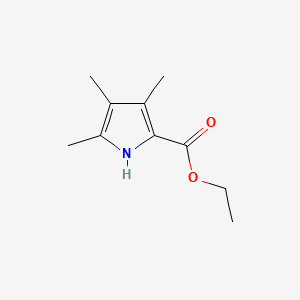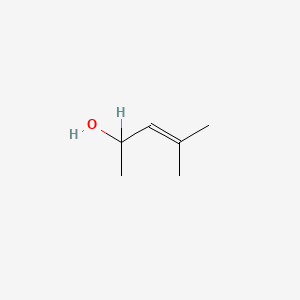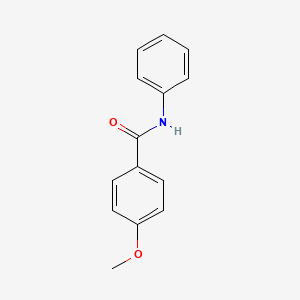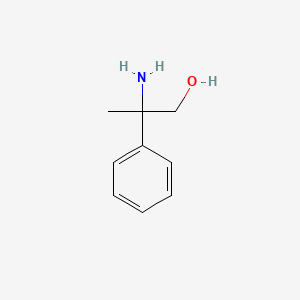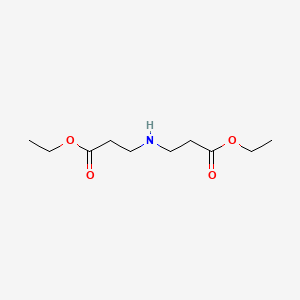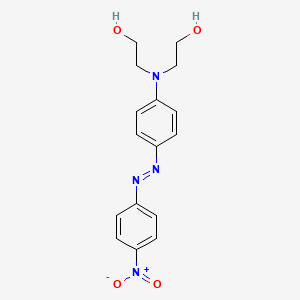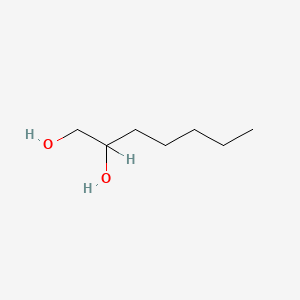
1,2-Heptanediol
Overview
Description
1,2-Heptanediol is a long-chain polyol . It has been shown to have genotoxic effects in the form of DNA adduct formation . It is also a precursor for the synthesis of epoxides and can be used as an intermediate for the production of other compounds .
Synthesis Analysis
This compound can be synthesized using various methods. The most common method is the reduction of heptanedione using sodium borohydride or lithium aluminum hydride . The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .Molecular Structure Analysis
The molecular formula of this compound is C7H16O2 . It has a molecular weight of 132.2007 .Scientific Research Applications
Chiral Auxiliary in Chemical Synthesis
1,2-Heptanediol has been explored as a chiral auxiliary in chemical synthesis. A study by Sugimura et al. (1990) demonstrated the preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a new chiral auxiliary, by enantiodifferentiating hydrogenation. This process employed tartaric acid–NaBr–modified Raney nickel catalyst and preferential recrystallization, indicating the potential of this compound in stereochemical applications in organic synthesis (Sugimura et al., 1990).
Impact on Skin Permeability
This compound has been evaluated for its impact on skin permeability. Yu et al. (2015) investigated its role as a combination penetration modifier in enhancing the topical skin targeting effects of metronidazole in various skin models. The study found that this compound, in combination with other compounds, played a role in decreasing skin permeability without reducing skin retention, which is significant for transdermal drug delivery applications (Yu et al., 2015).
Dielectric Properties
The dielectric properties of this compound have been a subject of research as well. Noreland et al. (1989) conducted dielectric relaxation studies of 1,2-hexanediol (a related compound) in heptane, offering insights into the molecular behavior of such compounds in solution. This research is relevant in the field of material sciences and could indirectly inform about the properties of this compound (Noreland et al., 1989).
Effects in Percutaneous Absorption Studies
The effect of this compound on percutaneous absorption has been extensively studied. Li et al. (2014) explored its impact on the absorption of metronidazole through skin. The study concluded that the hydrocarbon chain length of 1,2-alkanediols, including this compound, plays a significant role in modulating the percutaneous absorption of pharmaceutical agents, marking its importance in dermatological formulations (Li et al., 2014).
Potential Toxicity Assessments
A study by Song and Kim (2020) assessed the potential risk of 1,2-hexanediol using phytotoxicity and cytotoxicity testing. While this study primarily focuses on 1,2-hexanediol, it can provide indirect insights into the toxicity profile of similar compounds like this compound, especially in environmental and biological contexts (Song & Kim, 2020).
Micelle-Like Structure Formation in Solutions
The formation of micelle-like structures in solutions containing this compound has been investigated. Hajji (2003) studied the behavior of 1,2-alkanediols, including this compound, in aqueous solutions, providing important data for understanding their properties in solution, which is useful in the field of colloid and surface science (Hajji, 2003).
Safety and Hazards
Future Directions
Symrise, a global company, has introduced a green version of the 1,2-alkanediol mixture, SymDiol® 68 green, to the market . This product consists of two 100% green 1,2-alkanediols, caprylyl glycol and 1,2-hexanediol . It is water-soluble, cold processable, and features clear, colorless, and nearly odorless characteristics . This development sets a new milestone in the market for green products .
Mechanism of Action
Target of Action
1,2-Heptanediol, also known as heptane-1,2-diol, is a multifunctional ingredient used in the cosmetic industry . It primarily targets the skin and hair, where it acts as an emollient and a humectant . This means that this compound helps to soften the skin and hair, and also retains moisture, thereby preventing dryness and flaking .
Mode of Action
This compound interacts with the skin and hair by forming a protective barrier that helps to lock in moisture . Additionally, this compound has antimicrobial properties, which means it can inhibit the growth of microorganisms in cosmetic formulations, thereby acting as a preservative .
Biochemical Pathways
For instance, by retaining moisture in the skin, this compound can help maintain the integrity of the skin barrier, which is crucial for protecting the body from external threats like pathogens and environmental irritants .
Result of Action
The action of this compound results in improved skin and hair health. By providing hydration and softening the skin and hair, it helps to improve their texture and appearance . Its antimicrobial properties also contribute to the preservation of cosmetic products, preventing microbial contamination and spoilage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like temperature and pH could potentially affect its stability and effectiveness. Moreover, the presence of other ingredients in a formulation can also impact the performance of this compound. For example, it has been suggested that this compound can enhance the effectiveness of antioxidants, reduce malodor, and support product protection .
properties
IUPAC Name |
heptane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-5-7(9)6-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXZDAKFJKCPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958269 | |
| Record name | Heptane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3710-31-4 | |
| Record name | 1,2-Heptanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Heptanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Heptanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


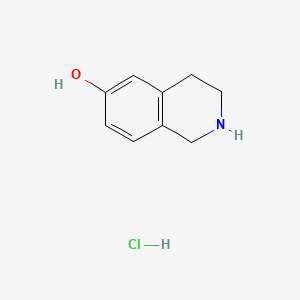
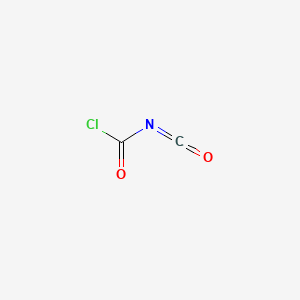
![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)

